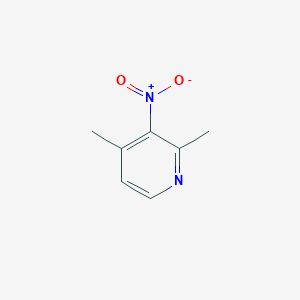

2,4-Dimethyl-3-nitropyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-8-6(2)7(5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQKFCFVTVIJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547487 | |

| Record name | 2,4-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-76-6 | |

| Record name | 2,4-Dimethyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Dimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dimethyl-3-nitropyridine, a heterocyclic compound of interest in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from 2,4-lutidine. The first step involves the N-oxidation of 2,4-lutidine to yield 2,4-lutidine-N-oxide. The subsequent step is the nitration of the N-oxide intermediate to afford the final product, this compound.

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related nitropyridine derivatives and represent a likely effective method for the preparation of this compound.[1][2]

Synthesis of 2,4-Lutidine-N-oxide

This procedure outlines the N-oxidation of 2,4-lutidine.

Materials:

-

2,4-Lutidine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30-35%)

-

Ice

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-lutidine and glacial acetic acid.

-

Slowly add hydrogen peroxide to the stirred solution.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Remove the excess acetic acid and water under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., sodium carbonate solution).

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-lutidine-N-oxide.

Synthesis of this compound

This procedure details the nitration of 2,4-lutidine-N-oxide.

Materials:

-

2,4-Lutidine-N-oxide

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid or Potassium Nitrate

-

Ice

-

Sodium Carbonate solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 2,4-lutidine-N-oxide in concentrated sulfuric acid. Cool the mixture in an ice-salt bath to between -10°C and 0°C.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (or a solution of potassium nitrate in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a period, then slowly raise the temperature to 80-90°C and maintain for 1-2 hours.[1][2]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization Data

The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from similar compounds.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1074-76-6 | [3] |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | Yellowish solid or oil | - |

| Melting Point | 9.5 °C (Predicted) | [3] |

| Boiling Point | 118-123 °C @ 12 Torr (Predicted) | [3] |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to two methyl groups and two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Seven distinct carbon signals, with aromatic carbons shifted downfield due to the nitro group. |

| FTIR (cm⁻¹) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and strong asymmetric and symmetric stretching of the N-O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). |

| Mass Spec. (m/z) | A molecular ion peak [M]⁺ at approximately 152.06. Fragmentation may involve the loss of the nitro group (-NO₂) and methyl groups (-CH₃). |

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to the synthesis and characterization of this compound.

Figure 3: Logical relationship between synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined two-step synthesis via N-oxidation and subsequent nitration presents a viable route for its preparation. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize and utilize this and related compounds.

References

- 1. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 3. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

physical and chemical properties of 2,4-Dimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 2,4-Dimethyl-3-nitropyridine, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. This document outlines its key characteristics, synthesis, and reactivity, supported by experimental context and visualizations to facilitate its application in research and development.

Core Physical and Chemical Properties

This compound, with the CAS number 1074-76-6, is a substituted pyridine derivative.[1][2][3] Its fundamental properties are summarized in the tables below.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [1][3] |

| Appearance | Pale yellow to yellow solid | [4] |

| Melting Point | 9.5 °C | [1] |

| Boiling Point | 118-123 °C @ 12 Torr | [1] |

| Density | ~1.19 g/cm³ (Predicted) | [1][5] |

| Refractive Index | 1.551 | [1] |

| Flash Point | 95.079 °C | [1] |

Chemical and Computational Properties

| Property | Value | Source |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 58.7 Ų | [1] |

| Rotatable Bond Count | 1 | [5] |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the nitration of 2,4-dimethylpyridine (2,4-lutidine). A general and effective method for the nitration of pyridines utilizes a mixture of nitric acid in trifluoroacetic anhydride.[6]

Experimental Protocol: General Nitration of Pyridines

This protocol is a general method for the nitration of pyridines and can be adapted for the synthesis of this compound from 2,4-lutidine.

Materials:

-

2,4-Lutidine

-

Trifluoroacetic anhydride (TFAA)

-

Concentrated nitric acid

-

Ice bath

-

Sodium metabisulfite solution

-

Dichloromethane

-

Standard laboratory glassware

Procedure:

-

Trifluoroacetic anhydride is chilled in an ice bath.

-

The pyridine derivative (2,4-lutidine, 1.0 equivalent) is slowly added to the chilled TFAA and stirred for 2 hours under chilled conditions.

-

Concentrated nitric acid (2.5 equivalents) is then added dropwise to the mixture.

-

The reaction is allowed to proceed for an extended period, typically 12 hours, with the temperature maintained between 0 °C and room temperature.

-

Following the reaction period, the mixture is added to a sodium metabisulfite solution to neutralize excess oxidizing agents.

-

The product is then extracted with dichloromethane.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be further purified by column chromatography.[6]

A visual representation of a general laboratory workflow for synthesis and purification is provided below.

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Chemical Reactivity and Mechanisms

The chemical reactivity of this compound is significantly influenced by the electron-withdrawing nature of the nitro group. This group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group. For this compound, while there isn't a conventional leaving group like a halide, the nitro group itself can be displaced by strong nucleophiles under certain conditions. More commonly, nucleophilic attack occurs at positions activated by the nitro group. The general mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The presence of the nitro group at the 3-position and methyl groups at the 2- and 4-positions influences the regioselectivity of nucleophilic attack. The nitro group at the 3-position can be selectively substituted by sulfur nucleophiles.[7]

Below is a diagram illustrating the general mechanism of nucleophilic aromatic substitution on a nitropyridine.

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While raw spectra are not provided here, typical spectral characteristics are described below.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the two aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule (five in the pyridine ring and two methyl carbons). The carbon attached to the nitro group is expected to be significantly downfield.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and methyl groups, C=N and C=C stretching vibrations of the pyridine ring, and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ).

For detailed spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectra, resources such as ChemicalBook and other chemical supplier databases can be consulted.[8][9]

Safety Information

This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. It should be stored in a dry, well-ventilated area.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. The presence of the nitro group and the methyl substituents on the pyridine ring allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and other bioactive compounds.[1] Its reactivity in nucleophilic substitution reactions is particularly useful for introducing new functional groups onto the pyridine scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 1074-76-6 [chemicalbook.com]

- 9. This compound(1074-76-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2,4-Dimethyl-3-nitropyridine (CAS: 1074-76-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6), a key heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, provides a detailed, plausible experimental protocol for its synthesis, and explores its reactivity and potential applications in drug discovery, particularly as a pharmaceutical intermediate and a component of protein degrader building blocks. All quantitative data is presented in structured tables, and a logical workflow for its synthesis and subsequent utilization is visualized using the DOT language.

Chemical and Physical Properties

This compound is a light yellow to yellow solid at room temperature. Its core structure consists of a pyridine ring substituted with two methyl groups at positions 2 and 4, and a nitro group at position 3. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making it a versatile intermediate for further chemical modifications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1074-76-6 | |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 9.5 °C | |

| Boiling Point | 118-123 °C (at 12 Torr) | |

| Density | 1 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C | |

| pKa | 2.57 ± 0.18 (Predicted) | |

| HS Code | 2933399990 |

Synthesis of this compound

The primary route for the synthesis of this compound is the direct nitration of 2,4-lutidine (2,4-dimethylpyridine). This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring. The regioselectivity of the nitration is directed by the activating effect of the two methyl groups.

Experimental Protocol: Nitration of 2,4-Lutidine

This protocol is a representative procedure based on general methods for the nitration of substituted pyridines.

Materials:

-

2,4-Lutidine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (or a mixture of concentrated nitric acid and sulfuric acid)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,4-lutidine.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid to the stirred 2,4-lutidine, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Slowly add the nitrating mixture dropwise to the cooled solution of 2,4-lutidine in sulfuric acid. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a fume hood as it will generate carbon dioxide.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound. While raw spectra are not provided here, typical expected values are summarized below. Spectroscopic data for this compound is reportedly available from suppliers like ChemicalBook.

Table 2: Representative Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to two distinct methyl groups and two aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the two methyl carbons, the four pyridine ring carbons, and the carbon bearing the nitro group. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). |

| Infrared (IR) | Characteristic absorption bands for C-H (aromatic and aliphatic), C=N (pyridine ring), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group. |

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, primarily due to the reactivity conferred by the nitro group and the pyridine ring.

Key Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2,4-dimethylpyridin-3-amine. This amine is a key precursor for the construction of various heterocyclic systems, amides, and other functionalities.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack, allowing for the displacement of suitable leaving groups that can be introduced at other positions.

Applications in Medicinal Chemistry

The pyridine scaffold is a well-established privileged structure in drug discovery, appearing in numerous approved drugs. Nitropyridine derivatives, in particular, serve as versatile precursors for a wide range of biologically active compounds. While specific drug candidates originating directly from this compound are not extensively documented in the public domain, its classification as a "Protein Degrader Building Block" suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities. The dimethylated and nitrated pyridine core can be strategically incorporated into larger molecules to modulate properties such as solubility, metabolic stability, and target binding affinity.

Visualizations

Synthesis and Derivatization Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent conversion into a key amine intermediate for further elaboration in drug discovery programs.

Caption: Synthetic workflow for this compound and its derivatization.

Safety Information

This compound is classified as harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically useful building block with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular libraries. Further exploration of its applications, particularly in the design of novel therapeutics such as PROTACs, is warranted. This guide provides a foundational resource for researchers and scientists working with this compound, consolidating key data and outlining practical synthetic methodologies.

A Technical Guide to 2,4-Dimethyl-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of 2,4-Dimethyl-3-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate for the synthesis of various biologically active molecules. This guide details its chemical properties, a representative synthesis protocol, and its applications in the development of novel therapeutics.

Chemical and Physical Properties

This compound, identified by CAS number 1074-76-6, is a substituted pyridine ring.[1][2] The presence of methyl groups and a nitro group on the pyridine core defines its reactivity and utility as a chemical building block. Its key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1074-76-6 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [3][4] |

| Molecular Weight | 152.15 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 9.5 °C | [1][4] |

| Boiling Point | 118-123 °C at 12 Torr | [1][4] |

| Density (Predicted) | 1.19 - 1.2 g/cm³ | [1][5] |

| SMILES | CC1=C(C(=NC=C1)C)--INVALID-LINK--[O-] | [5] |

| InChIKey | MOQKFCFVTVIJJS-UHFFFAOYSA-N | [5] |

Synthesis Methodology: A Representative Protocol

The synthesis of nitropyridines typically involves the electrophilic nitration of a pyridine derivative. While a specific protocol for this compound is not detailed in the provided results, a common and representative method can be adapted from the synthesis of structurally similar compounds like 2,3-dimethyl-4-nitropyridine N-oxide.[6][7][8] This process generally involves the reaction of the parent lutidine (dimethylpyridine) with a strong nitrating agent.

Experimental Protocol: Nitration of Dimethylpyridine

-

Objective: To introduce a nitro group onto the dimethylpyridine ring.

-

Reagents:

-

2,4-Dimethylpyridine (2,4-Lutidine)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 65%) or Potassium Nitrate (KNO₃)

-

Dichloromethane (for extraction)

-

Sodium Carbonate (for neutralization)

-

Ice

-

-

Procedure:

-

The precursor, 2,4-dimethylpyridine, is slowly dissolved in concentrated sulfuric acid under cooling in an ice bath. The sulfuric acid acts as a catalyst and a dehydrating agent.[6][7]

-

A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, is prepared separately and cooled.[8] Alternatively, a solution of potassium nitrate in sulfuric acid can be used.[6][7]

-

The nitrating mixture is added dropwise to the solution of dimethylpyridine in sulfuric acid, maintaining a low temperature (e.g., -10 °C to 5 °C) to control the exothermic reaction.[6][7]

-

After the addition is complete, the reaction mixture is gradually warmed and stirred at an elevated temperature (e.g., 85-90 °C) for several hours to drive the reaction to completion.[6][8] Reaction progress is typically monitored by HPLC.

-

Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base, such as sodium carbonate.

-

The aqueous solution is then extracted multiple times with an organic solvent like dichloromethane.

-

The combined organic phases are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound product.

-

Further purification can be achieved through crystallization or column chromatography.

-

Applications in Research and Drug Development

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[9][10] The introduction of a nitro group, as in this compound, makes the compound a versatile precursor for a wide range of more complex heterocyclic systems.[9]

-

Pharmaceutical Intermediate: Nitropyridines are valuable intermediates for synthesizing compounds with diverse biological activities, including anticancer, antiviral, and antifungal properties.[9][11] They are key building blocks for creating libraries of compounds for high-throughput screening.

-

Kinase Inhibitors: Substituted pyridines are used to develop potent kinase inhibitors. For instance, derivatives of 2,4-dichloro-3-nitropyridine have been used to synthesize potential inhibitors of cyclin G-associated kinase (GAK), which has relevance in antiviral therapies.[9][10]

-

Calcium Channel Modulation: Derivatives of this compound have been specifically synthesized and studied for their effects on calcium channels, a critical target in cardiovascular and neurological drug development.[5]

-

Agrochemicals: Beyond pharmaceuticals, nitropyridine derivatives serve as precursors for advanced pesticides and herbicides, contributing to crop protection.[12]

References

- 1. This compound CAS#: 1074-76-6 [m.chemicalbook.com]

- 2. This compound | 1074-76-6 [chemicalbook.com]

- 3. This compound | C7H8N2O2 | CID 13717481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound (1074-76-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 7. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. dovepress.com [dovepress.com]

- 11. N,4-dimethyl-2-nitropyridin-3-amine | Benchchem [benchchem.com]

- 12. nbinno.com [nbinno.com]

molecular structure and weight of 2,4-Dimethyl-3-nitropyridine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and available synthetic methodologies related to 2,4-Dimethyl-3-nitropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Information

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring with two methyl groups at positions 2 and 4, and a nitro group at position 3.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of the presented data are estimated values from computational models and may vary slightly from experimental results.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [1][2][3] |

| CAS Number | 1074-76-6 | [2][4] |

| Appearance | Light brown powder | [5] |

| Melting Point | 65.78 °C (EPI Suite) | [6] |

| Boiling Point | 229.5 °C (EPA T.E.S.T.), 252.34 °C (EPI Suite) | [6] |

| Density | 1.19 g/cm³ (EPA T.E.S.T.) | [6] |

| Flash Point | 112.06 °C (EPA T.E.S.T.) | [6] |

| Water Solubility | 2363.24 mg/L (EPA T.E.S.T.), 17037 mg/L (EPI Suite) | [6] |

| SMILES | CC1=C(C(=NC=C1)C)--INVALID-LINK--[O-] | [6] |

| InChIKey | MOQKFCFVTVIJJS-UHFFFAOYSA-N | [6] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. This visualization was generated using the SMILES string and rendered using the Graphviz DOT language.

Synthesis Protocols

Detailed experimental protocols for the direct synthesis of this compound were not prominently available in the reviewed literature. However, the synthesis of nitropyridine derivatives generally involves the nitration of a corresponding pyridine precursor.[7]

For illustrative purposes, a documented protocol for a structurally related compound, 2,3-dimethyl-4-nitropyridine-N-oxide , is provided below. This can offer insights into potential synthetic strategies for this compound, which would likely involve the nitration of 2,4-dimethylpyridine.

Example Protocol: Synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide

This method describes the nitration of 2,3-dimethylpyridine-N-oxide using a mixture of nitric acid and sulfuric acid.

Materials:

-

2,3-dimethylpyridine-N-oxide

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (65%)

-

Dichloromethane

-

Ice

-

Sodium carbonate

Procedure:

-

Dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated nitric acid to the cooled solution.

-

Allow the reaction to proceed at an elevated temperature (e.g., 90°C) for an extended period (e.g., 24 hours).

-

Pour the reaction mixture onto a mixture of ice and sodium carbonate to neutralize the acid.

-

Extract the product with dichloromethane.

-

Dry the organic phase and evaporate the solvent to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/n-pentane.

Disclaimer: This is a protocol for a related compound and would require adaptation and optimization for the synthesis of this compound. Appropriate safety precautions must be taken when handling strong acids and nitrating agents.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. While nitropyridine derivatives, in general, have been investigated for a range of biological activities, including as precursors for pharmaceuticals, no specific studies detailing the cellular or molecular targets of this compound were identified.[8]

Further research is required to elucidate the potential biological roles and mechanisms of action of this specific compound.

Conclusion

This technical guide has summarized the currently available information on the molecular structure and physicochemical properties of this compound. While a specific, validated synthesis protocol and data on its biological activity are not yet available, the provided information on related compounds can serve as a valuable starting point for researchers. The presented data table and molecular structure diagram offer a solid foundation for future studies and applications of this compound in chemical and pharmaceutical research.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. 1074-76-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1074-76-6 [chemicalbook.com]

- 6. This compound (1074-76-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Data and Analysis of 2,4-Dimethyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-3-nitropyridine, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various sources and represents typical values obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.35 | d, J=4.9 Hz | 1H | H-6 |

| 7.05 | d, J=4.9 Hz | 1H | H-5 |

| 2.58 | s | 3H | C(4)-CH₃ |

| 2.52 | s | 3H | C(2)-CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.8 | C-2 |

| 152.1 | C-6 |

| 149.3 | C-4 |

| 133.0 | C-3 |

| 121.8 | C-5 |

| 23.8 | C(4)-CH₃ |

| 18.9 | C(2)-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the nitro group and the aromatic pyridine ring.

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1525 | Strong | Asymmetric NO₂ stretch |

| 1350 | Strong | Symmetric NO₂ stretch |

| 1595, 1450 | Medium | C=C and C=N stretching (pyridine ring) |

| 2920-3000 | Medium | C-H stretching (methyl groups) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol .[1]

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 135 | Major | [M-OH]⁺ |

| 106 | Major | [M-NO₂]⁺ |

| 78 | Major | [C₅H₄N]⁺ |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for this compound. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For the ¹³C NMR spectrum, a higher concentration of the sample (20-50 mg) may be required, and the spectrum is typically recorded on the same instrument at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For EI, a standard electron energy of 70 eV is used. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Visualization

The combined spectroscopic data provides a comprehensive structural confirmation of this compound. The workflow for this analysis is depicted below.

References

Navigating the Solubility Landscape of 2,4-Dimethyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethyl-3-nitropyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a summary of the currently available solubility information for this compound, outlines detailed experimental protocols for its quantitative determination, and offers a logical workflow for these procedures. Due to a lack of extensive published quantitative data, this document also serves as a foundational resource for researchers to systematically determine the solubility profile of this compound.

Physicochemical Properties and Estimated Aqueous Solubility

A compilation of available physical and chemical properties for this compound is presented in Table 1. Notably, there is a significant discrepancy in the estimated water solubility values found in publicly available databases, with predictions ranging from 2363.24 mg/L to 17037 mg/L[1]. This highlights the critical need for experimental verification of this parameter.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [2][3] |

| Molecular Weight | 152.15 g/mol | [2][3][4] |

| Melting Point | 9.5 °C (Predicted) | [4] |

| Boiling Point | 118-123 °C @ 12 Torr | [4] |

| Density | ~1.19 g/cm³ (Predicted) | [1] |

| XLogP3 | 2.1 | [4] |

| Estimated Water Solubility | 2363.24 mg/L | [1] |

| Estimated Water Solubility | 17037 mg/L | [1] |

Qualitative Solubility Profile in Common Organic Solvents

While quantitative data is scarce, the molecular structure of this compound—a substituted pyridine with a polar nitro group—allows for a qualitative prediction of its solubility based on the principle of "like dissolves like".

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit moderate to good solubility in lower alcohols due to the potential for hydrogen bonding with the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMF): Good solubility is anticipated in these solvents, which can engage in dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the polar nature of the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely in these solvents.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following detailed experimental protocol, based on the widely used shake-flask method, is provided. This method is suitable for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

3.1. Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach a solubility plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility in the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L, g/100g solvent).

-

Experimental Workflow

The logical progression of the experimental protocol for determining the solubility of this compound is illustrated in the following workflow diagram.

References

The Discovery and History of 2,4-Dimethyl-3-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 2,4-Dimethyl-3-nitropyridine, a substituted pyridine of interest in medicinal chemistry and synthetic organic chemistry. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry, which began in the mid-19th century. This document outlines the historical context of pyridine and lutidine chemistry, the challenges associated with pyridine nitration, and the likely first synthetic approaches. Furthermore, it provides an overview of modern synthetic methods, quantitative data, and detailed experimental protocols.

Historical Context: The Dawn of Pyridine Chemistry

Pyridine was first isolated from bone oil by the Scottish chemist Thomas Anderson in 1849. Shortly thereafter, in 1851, Anderson also identified "lutidine," the trivial name for dimethyl-substituted pyridines, as a constituent of Dippel's oil, a product of the destructive distillation of animal bones.[1] These early discoveries were part of a broader scientific endeavor to characterize the chemical components of coal tar and other complex organic mixtures.[2]

The structural elucidation of pyridine, however, took several more decades, with Wilhelm Körner and James Dewar proposing its correct benzene-like aromatic structure in 1869 and 1871, respectively.[3][4] The first total synthesis of pyridine was achieved by William Ramsay in 1876, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[3] A more practical and general synthesis of pyridine derivatives, the Hantzsch pyridine synthesis, was developed by Arthur Hantzsch in 1881, marking a significant milestone in heterocyclic chemistry.[3][5]

The availability of 2,4-lutidine (2,4-dimethylpyridine) from these natural sources and early synthetic efforts paved the way for investigations into its chemical reactivity.

The Challenge of Pyridine Nitration

The nitration of pyridine and its alkyl derivatives, including the lutidines, proved to be a significant chemical challenge for early organic chemists. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the aromatic system towards electrophilic aromatic substitution reactions like nitration.[6] Furthermore, under the strongly acidic conditions typically required for nitration (e.g., a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is protonated, further deactivating the ring.[6]

These factors contribute to the notoriously low yields and harsh reaction conditions often required for the direct nitration of pyridines.[6] Early attempts to nitrate pyridine itself resulted in very low yields of 3-nitropyridine.

The Probable First Synthesis of this compound

Given the historical context, the first synthesis of this compound was likely achieved in the late 19th or early 20th century as part of systematic studies on the reactivity of the various lutidine isomers. The most probable route for its initial preparation would have been the direct nitration of 2,4-lutidine using a potent nitrating agent.

The directing effects of the two methyl groups on the pyridine ring would have been a key consideration. The methyl groups are activating and ortho-, para-directing. In 2,4-lutidine, the positions ortho and para to the 2-methyl group are 3 and 6, and the positions ortho and para to the 4-methyl group are 3, 5, and the nitrogen atom. The 3-position is activated by both methyl groups, making it the most likely site for electrophilic attack.

The reaction would have likely involved heating 2,4-lutidine with a mixture of fuming nitric acid and concentrated sulfuric acid, the standard nitrating mixture of the era. While no specific publication detailing this exact transformation for 2,4-lutidine from that period has been identified in readily available databases, this approach is consistent with the established principles of aromatic chemistry known at the time.

Modern Synthetic Methodologies

While the historical first synthesis likely involved direct nitration, modern organic chemistry offers more refined and efficient methods for the preparation of this compound and related compounds. These methods often provide better yields and regioselectivity.

A contemporary approach to the synthesis of a related compound, 2,3-dimethyl-4-nitropyridine-N-oxide, involves the nitration of 2,3-lutidine-N-oxide. The N-oxide functional group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| CAS Number | 1074-76-6 | |

| Appearance | Pale yellow solid | |

| Melting Point | 39-41 °C | |

| Boiling Point | 118-120 °C at 15 mmHg |

Experimental Protocols

Historical Nitration of 2,4-Lutidine (Plausible Reconstruction)

This protocol is a plausible reconstruction of the historical method for the synthesis of this compound.

Materials:

-

2,4-Lutidine

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Sodium Carbonate solution

-

Diethyl ether

Procedure:

-

A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath.

-

2,4-Lutidine is added dropwise to the cold nitrating mixture with vigorous stirring.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to ensure complete reaction.

-

The reaction mixture is then poured onto crushed ice.

-

The acidic solution is carefully neutralized with a sodium carbonate solution.

-

The product is extracted with diethyl ether.

-

The ether layer is dried over anhydrous sodium sulfate and the solvent is removed by distillation to yield crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or crystallization.

Modern Synthesis of a Related Compound: 2,3-Dimethyl-4-nitropyridine-N-oxide

This protocol describes a modern approach to the synthesis of a related nitrated dimethylpyridine.

Materials:

-

2,3-Lutidine-N-oxide

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate

-

Dichloromethane

-

Water

Procedure:

-

Dissolve 2,3-lutidine-N-oxide in concentrated sulfuric acid.

-

Prepare a solution of potassium nitrate in concentrated sulfuric acid.

-

Cool the 2,3-lutidine-N-oxide solution to between -10 °C and 20 °C.

-

Add the potassium nitrate solution dropwise to the cooled 2,3-lutidine-N-oxide solution.

-

After the addition is complete, heat the reaction mixture to between 80 °C and 120 °C.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with dichloromethane.

-

Concentrate the organic phase to obtain 2,3-dimethyl-4-nitropyridine-N-oxide.[7]

Visualizations

Caption: Plausible historical workflow for the synthesis of this compound.

Caption: Directing effects of methyl groups in the nitration of 2,4-lutidine.

Conclusion

The discovery of this compound is best understood not as a single event, but as a logical progression in the field of heterocyclic chemistry. Stemming from the initial isolation of its parent compound, 2,4-lutidine, from natural sources in the mid-19th century, its synthesis was an inevitable outcome of the systematic investigation into the reactivity of pyridine derivatives. The challenges of pyridine nitration meant that its first preparation likely required harsh conditions, a testament to the perseverance of early organic chemists. Today, with a deeper understanding of reaction mechanisms and a wider array of synthetic tools, the preparation of this and other substituted pyridines is a more controlled and efficient process, enabling their continued exploration in drug discovery and other areas of chemical science.

References

- 1. Lutidine - Wikipedia [en.wikipedia.org]

- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine | Aromatic, Aliphatic, Nitrogenous | Britannica [britannica.com]

Unlocking the Potential of Substituted Nitropyridines: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 24, 2025 – As the quest for novel therapeutic agents and advanced materials intensifies, the versatile class of substituted nitropyridines is emerging as a focal point for significant research and development. This technical guide provides an in-depth exploration of potential research avenues for these compounds, targeting researchers, scientists, and drug development professionals. It outlines key areas of biological activity and material science applications, supported by synthesized quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Substituted nitropyridines, heterocyclic compounds featuring a pyridine ring adorned with a nitro group and other functional moieties, have demonstrated a broad spectrum of biological activities.[1] Their inherent electronic properties make them valuable synthons in medicinal chemistry and materials science.[1][2] From potent anticancer and antimicrobial agents to promising candidates for optoelectronic applications, the potential of this chemical class is expansive and warrants further investigation.

Core Research Areas and Biological Activities

Substituted nitropyridines have shown significant promise in several key therapeutic areas. The following sections detail the most promising avenues for future research, supported by quantitative data from pre-clinical studies.

Anticancer Activity

A significant body of research highlights the potent anti-proliferative effects of substituted nitropyridines against a range of cancer cell lines.[3][4] Two primary mechanisms of action have been identified: microtubule disruption and kinase inhibition.

Microtubule-Targeting Agents: Certain 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents.[5][6] These compounds induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine site.[5][6] This mechanism is crucial for disrupting cell division in rapidly proliferating cancer cells.

Kinase Inhibition: Nitropyridine derivatives have been successfully developed as inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1] Notable examples include the inhibition of Janus kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3).[1]

Table 1: Anticancer Activity of Selected Substituted Nitropyridines

| Compound Class | Specific Derivative Example | Target Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference(s) |

| 3-Nitropyridine Analogues | 4AZA2891 | Colon Cancer (in vivo) | N/A (effective inhibition) | Microtubule Destabilization | [5][6] |

| 3-Nitropyridine Analogues | 4AZA2996 | Various | Potent (sub-micromolar) | Microtubule Destabilization | [5][6] |

| Nitropyridine-linked Thiazolidinones | Hybrid 4a | HepG2 (Liver) | 13.05 ± 0.12 | Not specified | [7] |

| Nitropyridine-linked Thiazolidinones | Hybrid 4a | HCT-116 (Colon) | 22.83 ± 0.25 | Not specified | [7] |

| Nitropyridine-linked Thiazolidinones | Hybrid 4a | A549 (Lung) | 17.75 | Not specified | [7] |

| JAK2 Inhibitors | 2-Chloro-5-methyl-3-nitropyridine derivative | JAK2 Enzyme Assay | 8.5 - 12.2 | JAK2 Inhibition | [1] |

| GSK3 Inhibitors | 2,6-Dichloro-3-nitropyridine derivative | GSK3 Enzyme Assay | 0.008 | GSK3 Inhibition | [1] |

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Substituted nitropyridines have demonstrated promising activity against various pathogens.[5]

Antibacterial Activity: Derivatives of nitropyridines have shown efficacy against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli.[8] The mechanism is often attributed to the nitro group's ability to undergo bioreduction, leading to the formation of cytotoxic reactive nitrogen species.

Antifungal Activity: Several nitropyridine derivatives have also exhibited potent antifungal properties against clinically relevant fungal species.[1]

Table 2: Antimicrobial Activity of Selected Substituted Nitropyridines

| Compound Class | Specific Derivative Example | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Fluoro-nitropyridine derivatives | 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivative | Mycobacterium tuberculosis | 4 - 64 | [5] |

| Nitropyridine-containing complexes | Nitropyridine-containing Cu(II), Zn(II), and Ni(II) complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Comparable to Ciprofloxacin | [8] |

| Silver (Ag+) complexes | Nitropyridine-ligated Ag+ complexes | E. coli, M. luteus, B. cereus, L. monocytogenes, S. Typhi, C. albicans | Moderate to good | [8] |

Other Therapeutic Areas

Beyond cancer and infectious diseases, substituted nitropyridines are being explored for a variety of other therapeutic applications, including their use as antimalarial agents.[1]

Table 3: Antimalarial Activity of Selected Substituted Nitropyridines

| Compound Class | Specific Derivative Example | Target Organism | IC50 (nM) | Reference(s) |

| Nitropyridine-based compounds | Not specified | Plasmodium falciparum | < 5 | [1] |

Material Science Applications

The unique electronic structure of substituted nitropyridines, often characterized by donor-π-acceptor arrangements, makes them attractive candidates for applications in materials science, particularly in the field of optics and electronics.[2]

Dyes and Photophysical Properties: The presence of the electron-withdrawing nitro group and the potential for introducing various electron-donating substituents allows for the fine-tuning of their absorption and emission properties.[2] This makes them suitable for use as dyes and fluorescent probes. Research in this area focuses on correlating their structural features with their photophysical properties, such as quantum yields and Stokes shifts.

Table 4: Photophysical Properties of a Representative Nitropyridine Derivative

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Ru/Os tris(bipyridine) substituted nitrospiropyran | Various | Dependent on open/closed form | Dependent on open/closed form | Not specified | Strongly decreased by metal substitution |

Experimental Protocols

To facilitate further research in these promising areas, this guide provides detailed methodologies for key experiments.

Synthesis Protocols

1. General Synthesis of 2-Chloro-5-nitropyridine:

-

Method 1: From 2-Hydroxy-5-nitropyridine:

-

To a flask equipped with a stirrer, thermometer, and reflux condenser, add 2-hydroxy-5-nitropyridine (0.1 mole), phosphorus oxychloride (50 g), and phosphorus pentachloride (0.12 mole).

-

Heat the mixture with stirring at 100-105°C for 5 hours.

-

After cooling, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into 120 g of ice water with vigorous stirring.

-

Neutralize the solution to a pH of 8-9 using a 40 wt% aqueous sodium hydroxide solution.

-

Separate the layers and extract the aqueous layer three times with dichloromethane.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 2-chloro-5-nitropyridine. The product can be further purified by recrystallization.[3][9][10]

-

-

Method 2: From 3-Nitropyridine:

-

In a reaction vessel, combine 3-nitropyridine (12.4 g), triethylamine (20.2 g), zinc chloride (16 g), and dichloromethane (200 mL).

-

Cool the mixture to -15°C in an ice-salt bath.

-

Separately, dissolve dichlorine monoxide (17 g) in 100 mL of dichloromethane at 0°C.

-

Slowly add the dichlorine monoxide solution to the reaction mixture while maintaining the temperature between -10°C and 0°C.

-

After the addition is complete (approx. 2 hours), allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 300 mL of ice water and stir for 30 minutes.

-

Separate the organic layer, wash with 5% hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-chloro-5-nitropyridine.[9]

-

2. General Synthesis of 2-Amino-5-nitropyridine:

-

In a reaction vessel, dissolve 2-aminopyridine (0.2 mol) in dichloroethane (75.3 g).

-

Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise while maintaining the temperature below 10°C. The addition should take approximately 1-2 hours.

-

After the addition is complete, allow the reaction to proceed for 10-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and wash with water until the pH is approximately 5.8.

-

Separate the organic layer and recover the dichloroethane under reduced pressure.

-

Pour the residue into ice water to precipitate the product.

-

Filter the dark yellow precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[10]

Biological Assay Protocols

1. In Vitro Anticancer Activity (NCI-60 Screen Methodology):

-

Cell Plating: Inoculate cells from the NCI-60 panel into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.

-

Time-Zero Plates: After 24 hours, fix two plates of each cell line with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.

-

Drug Addition: Add the test compounds (substituted nitropyridines) at various concentrations (typically a 5-log dilution series) to the remaining plates.

-

Incubation: Incubate the plates with the test compounds for an additional 48 hours.

-

Cell Staining: Terminate the assay by fixing the cells with TCA and staining with Sulforhodamine B (SRB).

-

Data Analysis: Measure the optical density and calculate the percentage of cell growth inhibition. Determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) values.

2. In Vitro Antibacterial Activity (Microdilution Method for MIC Determination):

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).

-

Serial Dilution: Prepare a two-fold serial dilution of the substituted nitropyridine compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based):

-

Reagent Preparation: Prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL) in a general tubulin buffer supplemented with GTP, glycerol, and a fluorescent reporter that binds to polymerized microtubules. Keep the mixture on ice.

-

Compound Preparation: Prepare serial dilutions of the test nitropyridine compounds. Include a known polymerization inhibitor (e.g., nocodazole) as a positive control and a vehicle control (e.g., DMSO).

-

Assay Setup: Add the test compounds and controls to a 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mix to each well and immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Data Acquisition: Monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes).

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.

Photophysical Measurement Protocols

1. Determination of Fluorescence Quantum Yield (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the test compound.

-

Absorbance Measurement: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the standard and the test compound.

-

Data Analysis: Integrate the area under the emission spectra for both the standard and the test compound.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The quantum yield of the test compound (Φx) can be calculated using the following equation: Φx = Φs * (Gradx / Grads) * (ηx² / ηs²) where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. The subscripts x and s refer to the test compound and the standard, respectively.[5]

Signaling Pathways and Logical Relationships

To provide a deeper understanding of the mechanisms of action, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Microtubule destabilization by nitropyridines.

Caption: Inhibition of the JAK-STAT pathway.

Caption: A typical drug discovery workflow.

Conclusion

Substituted nitropyridines represent a fertile ground for the discovery of novel molecules with significant therapeutic and material science applications. The diverse biological activities, coupled with the tunability of their chemical structures, offer a compelling platform for further research. This guide provides a foundational resource for scientists and researchers to explore and expand upon the promising potential of this important class of compounds. With a systematic approach to synthesis, screening, and mechanistic studies, the full potential of substituted nitropyridines can be unlocked, leading to the development of next-generation drugs and materials.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Theoretical Studies on the Electronic Structure of 2,4-Dimethyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 2,4-Dimethyl-3-nitropyridine. In the absence of direct experimental or extensive theoretical studies on this specific molecule, this document synthesizes methodologies and findings from computational analyses of structurally similar compounds, such as substituted nitropyridines and lutidine derivatives. The guide outlines the predominant computational protocols, expected electronic and structural parameters, and the visualization of the theoretical workflow. This information is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel pyridine-based compounds.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of methyl and nitro groups to the pyridine ring is expected to significantly influence its electronic properties, reactivity, and potential biological activity.[1] Theoretical studies, particularly those employing quantum chemical calculations, are powerful tools for elucidating the electronic structure, molecular geometry, and reactivity of such molecules.[2] This guide details the computational methodologies, based on Density Functional Theory (DFT), that are commonly applied to molecules of this class.

Computational Methodology

The primary computational approach for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for predicting molecular properties.[3]

Geometry Optimization

The first step in any theoretical study is the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using a specific DFT functional and basis set.

-

Functional: A popular choice for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT.[4]

-

Basis Set: A commonly used basis set is 6-311G(d,p), which provides a good description of the electron distribution.[5] For more accurate results, larger basis sets such as cc-pVTZ can be employed.

Calculation of Electronic Properties

Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's behavior. These include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.[2]

-

Mulliken Population Analysis: This analysis provides information on the partial atomic charges within the molecule.

Expected Quantitative Data

While specific experimental data for this compound is scarce, theoretical calculations on analogous molecules allow for the estimation of key electronic and structural parameters. The following tables summarize the expected ranges for these values based on studies of similar nitropyridine and lutidine derivatives.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value Range |

| Bond Lengths (Å) | |

| C-N (pyridine ring) | 1.33 - 1.38 |

| C-C (pyridine ring) | 1.38 - 1.42 |

| C-N (nitro group) | 1.45 - 1.50 |

| N-O (nitro group) | 1.21 - 1.25 |

| C-C (methyl group) | 1.50 - 1.55 |

| **Bond Angles (°) ** | |

| C-N-C (pyridine ring) | 116 - 120 |

| C-C-N (nitro sub.) | 118 - 122 |

| O-N-O (nitro group) | 123 - 127 |

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value Range |

| HOMO Energy | -6.0 to -7.5 eV |

| LUMO Energy | -2.0 to -3.5 eV |

| HOMO-LUMO Energy Gap | 3.5 to 4.5 eV |

| Dipole Moment | 3.0 to 5.0 Debye |

Computational Workflow Visualization

The following diagram illustrates the typical workflow for the theoretical study of the electronic structure of this compound using DFT.

References

Methodological & Application

Synthesis of 2,4-Dimethyl-3-nitropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2,4-Dimethyl-3-nitropyridine, a valuable building block in medicinal chemistry and drug development. The synthesis involves the direct nitration of 2,4-lutidine.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation via direct nitration of the readily available 2,4-lutidine (2,4-dimethylpyridine) presents a straightforward approach. However, the reaction requires careful control of conditions to achieve optimal yields and purity. The primary method involves the use of mixed acid (a combination of nitric acid and sulfuric acid) or nitric acid in the presence of a strong dehydrating agent like trifluoroacetic anhydride.

Synthesis Pathway Overview